H-D-Phe-OBzl Tos
Description
Contextualization within D-Amino Acid Derivatives and Protected Amino Acid Chemistry
The synthesis of peptides is a meticulous process that requires precise control over the reactive functional groups of the constituent amino acids. To achieve this, chemists employ "protecting groups" to temporarily block the amino and carboxyl termini, as well as any reactive side chains, ensuring that peptide bonds form only at the desired locations. H-D-Phe-OBzl Tos is a prime example of a C-terminally protected amino acid derivative. The benzyl (B1604629) ester group shields the carboxylic acid function of D-phenylalanine, preventing it from reacting out of turn during peptide synthesis.
The "D-" configuration signifies that it is the mirror image (enantiomer) of the naturally occurring L-phenylalanine. While proteins in most living organisms are constructed almost exclusively from L-amino acids, the incorporation of D-amino acids into synthetic peptides is a powerful strategy. Peptides containing D-amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins in the body. nih.gov This enhanced stability is a highly desirable trait for therapeutic peptides, as it can prolong their active lifetime in circulation.
| Property | Value |
|---|---|
| Full Chemical Name | (R)-Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate |
| Common Abbreviation | This compound |
| CAS Number | 28607-46-7 chemicalbook.com |
| Molecular Formula | C₂₃H₂₅NO₅S guidechem.com |
| Molecular Weight | 427.51 g/mol guidechem.comwatanabechem.co.jp |
Significance as a Chiral Building Block in Peptide Synthesis
In the construction of complex organic molecules, chiral building blocks are fundamental components that allow for the synthesis of enantiomerically pure compounds. This compound is a valuable chiral building block because it provides a D-phenylalanine residue with a defined stereochemistry. This is critical in peptide synthesis, as the three-dimensional structure of a peptide, which is dictated by the chirality of its amino acids, determines its biological function.
The use of unnatural amino acids like D-phenylalanine as chiral building blocks allows for the creation of novel peptide structures not found in nature. merckmillipore.com These synthetic peptides can be designed to have specific shapes that enable them to bind to biological targets, such as receptors or enzymes, with high affinity and selectivity. The benzyl ester and tosylate salt forms of this building block are particularly suited for solution-phase and solid-phase peptide synthesis (SPPS), the two major methods for assembling peptide chains.
Overview of its Role in Bioactive Peptide and Peptidomimetic Design
The incorporation of this compound is a key strategy in the design of bioactive peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. Introducing a D-amino acid can induce specific turns or conformations in the peptide backbone, which can be crucial for receptor recognition and binding. mdpi.com
Furthermore, the inclusion of D-amino acids is a widely used technique to enhance the therapeutic potential of peptides. nih.govnih.gov Key benefits include:
Increased Proteolytic Stability: As D-amino acids are not recognized by most natural proteases, peptides containing them have a longer half-life in the body. nih.gov
Enhanced Bioactivity: By constraining the peptide's conformation, the D-amino acid can lock it into a shape that is optimal for binding to its target, thereby increasing its potency. mdpi.com
Improved Selectivity: The unique structure conferred by a D-amino acid can lead to more selective interaction with a specific receptor subtype, potentially reducing off-target side effects.
The aromatic side chain of the phenylalanine residue itself is often important for the antioxidant properties and binding interactions of bioactive peptides. rsc.org By using the D-enantiomer, researchers can retain these beneficial properties while simultaneously improving the peptide's stability and conformational profile. This makes this compound a powerful tool in the development of new peptide-based drugs for a wide range of applications.
| Area of Application | Specific Role of this compound |
|---|---|
| Protected Amino Acid Chemistry | Acts as a C-terminally protected D-phenylalanine derivative for controlled peptide bond formation. |
| Chiral Synthesis | Serves as a stereochemically defined building block to introduce a D-amino acid into a peptide chain. |
| Bioactive Peptide Design | Enhances resistance to enzymatic degradation, thereby increasing the peptide's in vivo stability. nih.govmdpi.com |
| Peptidomimetics | Used to create non-natural peptide analogs with constrained conformations for improved receptor binding and selectivity. nih.govupc.edu |
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659786 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28607-46-7 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for H D Phe Obzl Tos and Derived Peptides
Integration of H-D-Phe-OBzl Tos in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Resin Linkage and Cleavage Strategiesjpt.com
In solid-phase peptide synthesis (SPPS), this compound or its derivatives can be anchored to solid supports (resins) for stepwise peptide chain elongation. Benzyl (B1604629) ester linkages are commonly employed to attach amino acids to the resin, providing a stable linkage that can withstand subsequent deprotection steps libretexts.orgrsc.orggoogle.com. For instance, resins functionalized with benzyl ester linkages allow for the attachment of the first amino acid, which can then be sequentially coupled with other protected amino acids google.compsu.edu. Cleavage of the completed peptide from the resin typically requires acidic conditions, such as trifluoroacetic acid (TFA), which also serves to remove side-chain protecting groups google.comcapes.gov.br. The choice of resin and linker chemistry is crucial for ensuring efficient coupling and clean cleavage without compromising the integrity of the synthesized peptide. For example, trityl-based linkers offer high acid sensitivity, allowing for mild cleavage conditions iris-biotech.de.
Solution-Phase Peptide Synthesis Approachesiris-biotech.deasm.org
Solution-phase peptide synthesis offers flexibility, particularly for the synthesis of smaller peptides or peptide fragments. This compound can be utilized in these approaches, often in conjunction with segment condensation techniques.
Segment Condensation Techniquesasm.org
Segment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form the final peptide. This compound can be incorporated into these fragments. The coupling of peptide segments requires careful activation of the C-terminal carboxyl group of one fragment and reaction with the N-terminal amino group of the other. This method is advantageous for building complex peptide sequences efficiently bachem.com.
Racemization Control in Solution Synthesisiris-biotech.dejpt.comasm.org
A significant challenge in solution-phase peptide synthesis is the prevention of racemization, particularly at the C-terminal residue of the activated fragment. The chiral center of D-phenylalanine must be preserved during coupling reactions. Strategies to minimize racemization include the judicious selection of coupling reagents and additives, optimization of reaction conditions (e.g., temperature, solvent, base), and the use of specific protecting groups jpt.comiris-biotech.deasm.orguniurb.ituni-kiel.de.
Chemoenzymatic Synthesis of Peptides Containing H-D-Phe-OBzl Tosuniurb.itambeed.com
Chemoenzymatic peptide synthesis combines chemical and enzymatic methods, leveraging the high specificity and mild reaction conditions offered by enzymes bachem.com. Enzymes like proteases can catalyze the formation of peptide bonds, offering an alternative to purely chemical coupling. D-stereospecific amidohydrolases, for instance, have been employed for the synthesis of peptides containing D-amino acids, including those derived from D-phenylalanine benzyl ester rsc.orgnih.govnih.govresearchgate.net. These enzymatic approaches can offer advantages in terms of stereoselectivity and reduced side-product formation nih.govacs.org.
Strategies for Minimizing Racemization during Coupling
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid during peptide bond formation, is a critical concern in peptide synthesis. This can occur through mechanisms such as direct enolization or oxazolone (B7731731) formation, especially under basic conditions or during the activation of the carboxyl group uniurb.ituni-kiel.deacs.org.
Role of Coupling Reagents and Additivesiris-biotech.de
The choice of coupling reagents and additives plays a pivotal role in suppressing racemization jpt.comiris-biotech.deuni-kiel.de. Carbodiimides, such as DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), are commonly used but often require additives to prevent racemization jpt.comiris-biotech.debachem.com. Additives like HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), and Oxyma Pure® are frequently employed to enhance coupling efficiency and minimize epimerization iris-biotech.deuni-kiel.debachem.comresearchgate.net. These additives can form active esters or act as catalysts, thereby reducing the likelihood of oxazolone formation uniurb.ituni-kiel.de.
More advanced coupling reagents, including phosphonium (B103445) and uronium salts (e.g., BOP, PyBOP, HATU, TBTU), are also widely used due to their high efficiency and reduced racemization potential, although they often require a base jpt.comiris-biotech.deiris-biotech.de. Specialized reagents and protocols are continually being developed to achieve racemization-free peptide synthesis, even for challenging sequences or sterically hindered amino acids acs.orgmdpi.comrsc.org. For example, ynamides have been reported as coupling reagents that enable racemization-free peptide bond formation acs.org. Propylphosphonic anhydride (B1165640) (T3P®) has also shown promise in preventing racemization during peptide bond formation mdpi.comrsc.orgresearchgate.net.
Applications of H D Phe Obzl Tos As a Building Block in Peptide and Peptidomimetic Chemistry
Design and Synthesis of Enzyme Substrates
The incorporation of H-D-Phe-OBzl Tos into peptide sequences is instrumental in creating synthetic substrates for various enzymes. These substrates are crucial tools for studying enzyme kinetics, mechanisms, and for screening potential enzyme modulators.
This compound has been employed in the synthesis of peptide substrates designed to be recognized and cleaved by serine proteases. Serine proteases, such as thrombin, chymotrypsin, and trypsin, are critical enzymes involved in numerous physiological processes, including blood coagulation, digestion, and immune responses. By incorporating specific amino acid sequences around the D-phenylalanine residue, researchers can generate substrates that mimic natural substrates or probe the substrate-binding pockets of these enzymes. For instance, peptides containing D-phenylalanine can be designed to assess the specificity of proteases towards non-natural amino acids or to study the impact of stereochemistry on substrate recognition and cleavage rates. The benzyl (B1604629) ester protecting group can be cleaved during the assay, or the entire peptide can be synthesized with the ester intact, depending on the experimental design.
The use of this compound facilitates the systematic exploration of enzyme substrate specificity. By varying the amino acid sequence flanking the D-phenylalanine residue and observing the resulting enzyme activity, researchers can map the recognition preferences of enzymes. For example, studies might involve synthesizing a series of peptides where the D-phenylalanine is placed at different positions within a known cleavage motif, or where neighboring residues are systematically altered. This approach helps elucidate how the enzyme's active site interacts with different amino acid side chains and backbone conformations, including the influence of the D-configuration. Such detailed understanding is vital for designing selective enzyme inhibitors or for engineering enzymes with altered specificities.
Development of Enzyme Inhibitors
Beyond substrate design, this compound serves as a valuable precursor in the development of potent and selective enzyme inhibitors. Peptidomimetics derived from this building block can be engineered to bind to enzyme active sites, blocking their catalytic activity.
The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins, playing a critical role in cellular regulation and disease pathogenesis, particularly cancer. Peptide-based proteasome inhibitors often mimic the natural substrates of the proteasome but are designed to resist cleavage and thus block proteasome function. This compound can be incorporated into such inhibitor designs, where the D-phenylalanine moiety might contribute to binding affinity or stability within the proteasome's catalytic site. Research in this area focuses on creating molecules that selectively target cancer cells by exploiting their increased reliance on proteasomal degradation.
Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a primary strategy for treating thrombotic disorders. Peptide-based thrombin inhibitors are designed to bind to the active site or exosite regions of thrombin, preventing its enzymatic activity. The inclusion of this compound in these inhibitor designs can introduce specific structural features that enhance binding to thrombin's active site, potentially improving potency and selectivity. Studies have explored various peptide sequences and modifications, including the use of D-amino acids like D-phenylalanine, to develop orally active and highly specific thrombin inhibitors.
Construction of Peptidomimetics with Enhanced Properties
The design of peptidomimetics often involves modifications to the peptide backbone or side chains to improve their pharmacological properties. This compound serves as a valuable synthon in this context, contributing to enhanced stability and conformational control.
Natural peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic potential nih.govmdpi.comwjarr.com. The incorporation of D-amino acids is a key strategy to confer resistance to enzymatic hydrolysis, as proteases typically recognize and cleave L-amino acid peptide bonds uminho.ptnih.gov. By replacing L-phenylalanine with D-phenylalanine in a peptide sequence, this compound can render the resulting peptidomimetic less susceptible to degradation by endo- and exopeptidases. Additionally, the tosyl group can offer steric hindrance that further protects adjacent peptide bonds from enzymatic attack lookchem.compeptide.com. These modifications are crucial for extending the in vivo half-life of peptide-based therapeutics and improving their bioavailability.
Role in Peptides for Receptor Interaction Studies
This compound is employed in the synthesis of peptides designed to probe and understand interactions with biological receptors. Its specific structural attributes can be leveraged to create sensitive and selective molecular tools.
The conformational rigidity and altered stereochemistry introduced by D-phenylalanine, as present in this compound, can be critical for achieving high affinity and selectivity towards specific biological receptors slideshare.netuminho.pteur.nl. By precisely controlling the three-dimensional structure of a peptide or peptidomimetic, researchers can design molecules that fit optimally into the binding pockets of target receptors, thereby enhancing binding affinity. The D-configuration can also influence the orientation of side chains, which are often directly involved in receptor recognition, leading to improved selectivity over related receptors or off-target proteins uminho.ptscribd.com. The benzyl ester and tosyl groups can further modulate these interactions through steric and electronic effects.
While direct applications of this compound in creating photoreactive analogues are not explicitly detailed in the provided search results, the general principle of incorporating modified amino acids into photoreactive probes is established in chemical biology. Photoreactive amino acid derivatives can be synthesized and incorporated into peptides. Upon irradiation with UV light, these derivatives can form covalent cross-links with their binding partners (e.g., receptors), allowing for the identification of interaction sites and the elucidation of binding mechanisms researchgate.net. If this compound were to be modified with a photoreactive group, it could serve as a scaffold for such probes, leveraging the inherent properties of the D-phenylalanine residue.
Application in Chemical Biology and Bioconjugation
This compound finds utility in broader chemical biology applications, particularly in the construction of complex biomolecules and probes.
The compound's benzyl ester and tosyl groups are common protecting groups in peptide synthesis, facilitating its use in solid-phase peptide synthesis (SPPS) and solution-phase methods bachem.compeptide.com. These protecting groups can be selectively removed under specific conditions, allowing for the sequential assembly of peptide chains or the introduction of further modifications. For instance, the benzyl ester can be cleaved via catalytic hydrogenation, a common deprotection strategy in peptide chemistry bachem.com.
In bioconjugation, which involves the covalent attachment of molecules to biomolecules like peptides or proteins, derivatives of amino acids are frequently employed. While direct examples of this compound in bioconjugation are not explicitly found, its role as a protected amino acid building block means it can be incorporated into peptides that are subsequently conjugated to other molecules, such as labels, drugs, or solid supports biorxiv.orgnih.govnih.gov. The D-phenylalanine residue itself can also be a target for specific chemical modifications or conjugation strategies, particularly in the development of phenylalanine-based bioconjugates chemrxiv.org.
Introduction of Non-Canonical Amino Acids into Peptides
The incorporation of non-canonical amino acids, such as D-amino acids, into peptide sequences is a strategic approach to enhance peptide stability, modify conformational properties, and improve biological activity and pharmacokinetic profiles. Naturally occurring proteins primarily consist of L-amino acids. The introduction of D-amino acids can confer resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of therapeutic peptides nih.gov. D-phenylalanine, in particular, has been utilized to generate potent and long-lasting analogs of various biomolecules, including hormones nih.gov.
This compound serves as a direct precursor for incorporating D-phenylalanine into a growing peptide chain during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the N-terminal amine (protected as a tosylate salt in this derivative) is deprotected, allowing it to react with the activated C-terminus of the preceding amino acid or the resin-bound peptide chain. The benzyl ester (OBzl) at the C-terminus remains intact during the chain elongation process, safeguarding the carboxylic acid functionality until it is intentionally cleaved. This method allows for the precise placement of D-phenylalanine residues at specific positions within a peptide sequence, enabling the creation of peptides with tailored biological properties and enhanced stability against proteolysis nih.govrsc.orgpeptide.comresearchgate.net.
C-Terminal Labeling and Bioconjugation Strategies
The benzyl ester (OBzl) group on this compound plays a pivotal role in enabling C-terminal functionalization. As a protecting group, it prevents unwanted reactions at the C-terminus during peptide assembly peptide.combiosynth.com. Crucially, the benzyl ester can be selectively removed, typically through hydrogenolysis (e.g., using hydrogen gas in the presence of a palladium catalyst), to liberate a free C-terminal carboxylic acid nih.govrsc.orgdoi.org. This free carboxylic acid serves as a reactive handle for subsequent modifications, including labeling and bioconjugation.
Biological and Enzymatic Studies of Peptides Derived from H D Phe Obzl Tos
Enzymatic Hydrolysis and Specificity Profiling
Peptides containing D-amino acids like D-phenylalanine exhibit altered susceptibility to enzymatic hydrolysis. Proteases, which are highly stereospecific for L-amino acids, generally show reduced or modified activity towards peptides containing D-enantiomers. researchgate.net This characteristic is fundamental to designing peptides with enhanced stability.
The kinetics of protease activity are significantly altered when substrates contain D-phenylalanine. Standard proteases are adapted to recognize and cleave peptide bonds involving L-amino acids, meaning their catalytic efficiency is substantially lower for D-amino acid-containing substrates. researchgate.net
Studies on protease kinetics often utilize label-free methods to continuously monitor enzymatic activity in real-time. For instance, a supramolecular tandem enzyme assay can be employed to measure the kinetics of proteases like thermolysin. trinity.edu This method uses a macrocycle (cucurbit researchgate.neturil) that selectively binds to N-terminal aromatic residues, such as phenylalanine, produced during peptide cleavage, leading to the displacement of a fluorescent dye and a measurable signal. trinity.edu While this specific study focused on L-Phe, the methodology is applicable to studying the slow hydrolysis of D-Phe-containing substrates. The introduction of a D-amino acid, such as D-alanine instead of L-alanine, has been shown to affect the kinetic parameters (kcat/KM) of enzymes like thermolysin, indicating stereospecificity. trinity.edu The benzyl (B1604629) ester group (OBzl) can also influence enzyme kinetics, as studies have investigated the enzymatic hydrolysis of various peptide esters by enzymes including thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin. nih.gov The primary challenges in these studies are preventing proteolytic degradation of the peptide backbone elsewhere and ensuring the solubility of the protected peptide substrate. nih.gov
Table 1: Representative Enzymes Studied for Hydrolysis of Peptide Esters
| Enzyme | Enzyme Class | Typical Substrate Linkage |
|---|---|---|
| Thermitase | Serine Endopeptidase | Ester and Peptide Bonds |
| Porcine Liver Esterase | Esterase | Ester Bonds |
| Carboxypeptidase A | Metallo-carboxypeptidase | C-terminal Peptide Bonds |
| α-Chymotrypsin | Serine Endopeptidase | Peptide bonds after aromatic residues |
Substrate optimization aims to identify the ideal amino acid sequence for cleavage by a specific protease. The inclusion of D-Phe is a critical modification in this context, often to decrease rather than enhance cleavage, thereby improving peptide stability. Combinatorial approaches like Cellular Libraries of Peptide Substrates (CLiPS) are used to screen vast numbers of peptide sequences to determine the substrate specificity of proteases. nih.gov This technique can unambiguously identify consensus cleavage sequences and reveal that some proteases are more promiscuous than previously thought. nih.gov
For therapeutic peptides, optimization often involves substituting L-amino acids at known protease cleavage sites with D-amino acids to block degradation. nih.gov For example, in the development of gonadotropin-releasing hormone (GnRH) peptide analogs, the introduction of a D-Phe residue was shown to enhance receptor binding affinity, a key aspect of optimization. nih.gov This suggests that while resisting proteolysis, the D-amino acid can simultaneously contribute positively to the peptide's interaction with its biological target.
Receptor Interaction and Signal Transduction Investigations
The three-dimensional structure of peptides is crucial for their interaction with receptors. nih.gov Incorporating H-D-Phe-OBzl can alter the peptide's conformation, leading to changes in receptor binding and subsequent signal transduction, potentially switching a molecule from an agonist to an antagonist or vice versa.
The substitution of a D-amino acid can profoundly impact whether a peptide acts as a receptor agonist (activator) or antagonist (blocker). For instance, in the study of δ opioid peptides, replacing the N-terminal L-tyrosine with novel phenylalanine analogues led to compounds with either potent agonist or high-affinity antagonist activity. nih.govwsu.edu This switch in pharmacological activity is often due to the D-amino acid orienting a key side chain into a different sub-site of the receptor binding pocket. nih.govwsu.edu
Similarly, studies on substance P antagonists found that a protected tripeptide containing a Gln-D-Trp-Phe sequence, where the C-terminus was a benzyl ester, exhibited potent antagonist activity. medchemexpress.com Phenylalanine-based derivatives have also been developed as competitive antagonists for the AMPA receptor, demonstrating anticonvulsant and neuroprotective properties. mdpi.com These examples highlight that peptides incorporating D-phenylalanine or its analogs are frequently assessed for their potential as receptor antagonists.
Table 2: Pharmacological Activity of Peptides with D-Amino Acid Modifications
| Peptide Class | Modification | Observed Activity | Receptor Target |
|---|---|---|---|
| δ Opioid Peptide Analog | Replacement of Tyr1 with a D-Phe analog | Switch from agonist to antagonist | δ Opioid Receptor |
| Substance P Fragment | Incorporation of Gln-D-Trp-Phe-OBzl | Antagonist | Neurokinin Receptor |
| AMPA Receptor Ligand | Phenylalanine-based derivative | Antagonist | AMPA Receptor |
| Melanocortin Receptor Ligand | Peptide containing D-Phe at position 7 | Agonist | hMC1R and hMC4R |
Structure-activity relationship (SAR) studies explore how chemical structure correlates with biological activity. For peptides containing D-Phe, SAR studies are crucial for understanding the features necessary for receptor interaction. In the development of growth hormone-releasing peptides (GHRPs), the core sequence often includes D-Phe, and its presence is considered essential for interaction with the GHSR1a receptor. researchgate.net
In studies of substance P antagonists, SAR analysis revealed that the D-tryptophan, L-phenylalanine, and the C-terminal benzyl ester were all critical for maintaining high binding affinity. medchemexpress.com Similarly, for linear peptides targeting melanocortin receptors, the presence of D-Phe at position 7 is a key feature, and modifications at other positions are evaluated relative to this core structure. nih.gov These studies help to map the binding pocket of the receptor and guide the design of more potent and selective ligands. The antioxidant capacity of peptides has also been linked to their structure, with the presence of aromatic residues like phenylalanine contributing to activity. nih.gov
Studies on Metabolic Stability and Proteolytic Resistance
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-phenylalanine, is one of the most effective strategies to overcome this limitation. mdpi.com
Peptides composed entirely of D-amino acids are highly resistant to degradation by natural proteases, which are stereospecific for L-amino acids. researchgate.netnih.gov Even the inclusion of a single D-amino acid at a known cleavage site can significantly enhance metabolic stability. nih.gov Studies on antimicrobial peptides have shown that substituting L-amino acids with D-enantiomers at protease-sensitive positions rendered the peptides indigestible by several proteases, including human neutrophil elastase and enzymes from Staphylococcus aureus. nih.gov
Table 3: Strategies to Enhance Peptide Stability
| Modification Strategy | Mechanism of Action | Example |
|---|---|---|
| D-Amino Acid Substitution | Steric hindrance prevents protease recognition and cleavage. researchgate.netnih.gov | Replacing L-Phe with D-Phe at a cleavage site. |
| N-Terminus Modification | Blocks action of exopeptidases (aminopeptidases). researchgate.net | Addition of a D-amino acid at the N-terminus. |
| Cyclization | Conformational constraint reduces susceptibility to proteases. nih.govmdpi.com | Formation of an amide bond between N- and C-termini. |
| Backbone Modification | Alters the peptide bond that proteases recognize. nih.gov | N-methylation of the peptide bond. |
Conformational Analysis of Derived Peptides
The incorporation of non-proteinogenic amino acids, such as D-phenylalanine derived from H-D-Phe-OBzl Tos, into peptide sequences has profound implications for their three-dimensional structure. This alteration of stereochemistry at the α-carbon introduces significant conformational constraints that can direct the peptide backbone to adopt specific secondary structures, which are often not favored in their L-amino acid counterparts. The analysis of these conformations is crucial for understanding the structure-activity relationships of the resulting peptides.
The substitution of an L-amino acid with its D-enantiomer can dramatically alter the accessible conformational space of a peptide. This is primarily due to the change in the orientation of the side chain relative to the peptide backbone, which influences the permissible values of the dihedral angles phi (φ) and psi (ψ). One of the most significant and well-documented impacts of incorporating a D-amino acid is the stabilization of specific types of β-turns.
β-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain. They are crucial for the folding of proteins and the biological activity of many peptides. The presence of a D-amino acid at either the second (i+1) or third (i+2) position of a four-residue turn sequence can favor the formation of type I' and type II' β-turns, which are mirror images of the more common type I and type II turns found in peptides and proteins composed exclusively of L-amino acids.
For instance, in a type II' β-turn, the residue at the i+1 position, often a D-amino acid, adopts a positive φ angle, a region of the Ramachandran plot that is sterically disfavored for L-amino acids. This specific conformational preference is a direct consequence of the altered stereochemistry.
Detailed research findings have consistently demonstrated the influence of D-phenylalanine on peptide conformation. The following tables summarize key findings from conformational studies of peptides containing D-Phe.
Table 1: Conformational Analysis of Peptides Containing D-Phenylalanine
| Peptide Sequence | Analytical Method | Key Findings | Reference |
| cyclo(D-Phe-L-Pro-Aca) | CD Spectroscopy, Theoretical Calculations | The peptide exists as a single conformer adopting a type II' β-bend. | nih.gov |
| cyclo(L-Pro-D-Phe-Aca) | CD Spectroscopy, Theoretical Calculations | Exists as a mixture of two conformers, with the major one adopting a type II β-bend. | nih.gov |
| cyclo(D-Phe-L-Pro) | Electronic Circular Dichroism (ECD) Spectroscopy | ECD spectra can unambiguously differentiate between the four stereoisomers, indicating distinct conformations. | mdpi.com |
| Boc-Leu-Ala-δZ-Phe-Leu-OMe | Nuclear Magnetic Resonance (NMR) Spectroscopy | NOE data are consistent with a dynamic equilibrium that includes a Type II β-turn structure involving the -Ala-δZ-Phe- segment. | nih.gov |
Table 2: Representative NMR and CD Data for D-Amino Acid Containing Peptides
| Peptide Feature | Parameter | Typical Values/Observations | Significance |
| NMR Spectroscopy | |||
| D-Phe at position i+1 of a β-turn | ³J(HN,Hα) of D-Phe | Small values (typically < 5 Hz) | Consistent with a positive φ dihedral angle, characteristic of a type II' β-turn. |
| NOE between NH(i+2) and Hα(i+1) | Strong intensity | Indicates a short inter-proton distance, a hallmark of a β-turn structure. | |
| Circular Dichroism (CD) Spectroscopy | |||
| L-Phe peptide vs. D-Phe peptide | CD Spectrum | Often exhibit mirror-image spectra. | Reflects the opposite chirality of the overall peptide conformation. |
| Molar Ellipticity | Changes in magnitude and sign at specific wavelengths. | Indicates alterations in the secondary structure content (e.g., induction of a turn or disruption of a helix). |
Advanced Characterization and Analytical Research Techniques for Derived Compounds
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of H-D-Phe-OBzl Tos and for monitoring the progress of synthetic reactions. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. It is routinely employed to quantify the main compound and detect any impurities, by-products, or unreacted starting materials. Purity levels for this compound are frequently reported as exceeding 98.0% when analyzed by HPLC vwr.comtcichemicals.com.
Furthermore, chiral HPLC is critical for determining the enantiomeric purity of the D-phenylalanine derivative. Amino acid benzyl (B1604629) esters, including their tosylate salts, are susceptible to racemization during synthesis, making enantiomeric excess (e.e.) determination vital. Chiral stationary phases are utilized to separate the D- and L-enantiomers. For instance, in the analysis of phenylalanine benzyl ester tosylate, the D-enantiomer has been observed to elute at a specific retention time, allowing for its quantification relative to any L-enantiomer present unimi.itresearchgate.netresearchgate.net.
Table 5.1.1: Representative HPLC Retention Times for Phenylalanine Benzyl Ester Tosylate Enantiomers
| Compound | Chiral Column Type | Mobile Phase Composition (Example) | Retention Time (min) | Reference |
| D-Phenylalanine benzyl ester tosylate | Chiralcel OJ-R | Hexane/iPrOH (95:5) | ~10.9 | unimi.it |
| L-Phenylalanine benzyl ester tosylate | Chiralcel OJ-R | Hexane/iPrOH (95:5) | ~18.5 | unimi.it |
| D-Phenylalanine benzyl ester tosylate (L-isomer) | Phenomenex Lux 3 μ Amylose-2 | Hexane/iPrOH (95:5) | ~10.9 | unimi.it |
Note: Retention times are illustrative and depend on the specific column, mobile phase, flow rate, and temperature used.
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of synthetic reactions involving this compound and for qualitative assessment of purity. TLC separates compounds based on their polarity as they migrate up a thin layer of adsorbent material (typically silica (B1680970) gel) coated on a plate. Visualization of the separated spots is commonly achieved using UV light or chemical staining agents such as ninhydrin, which reacts with primary amines to produce a colored spot.
Common solvent systems for TLC analysis of amino acid derivatives include mixtures of ethyl acetate, n-butanol, acetic acid, and water. For example, a system of EtOAc:n-BuOH:AcOH:H₂O (2:1:1:1) has been reported for purity verification google.com. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, provides a characteristic value for each compound under specific conditions.
Table 5.1.2: Representative TLC Rf Values for Amino Acid Derivatives
| Compound / Mixture | Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Rf Value | Reference |
| This compound (or similar tosylate salt) | Silica Gel | EtOAc:n-BuOH:AcOH:H₂O (2:1:1:1) | UV, Ninhydrin | ~0.27 | google.com |
| Glycine allyl ester tosylate | Silica Gel | MeCN:H₂O (4:1) | Ninhydrin | ~0.65 | rsc.org |
Note: Rf values are highly dependent on the specific TLC system (adsorbent, mobile phase composition, temperature) and visualization method.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily used for the separation and characterization of polymers and macromolecules based on their hydrodynamic volume. In the context of peptide synthesis, GPC is employed to monitor the molecular weight distribution and polydispersity of synthesized peptides or polypeptides during chain extension chinesechemsoc.org. While this compound itself is a small molecule and not typically analyzed by GPC for purity, this technique is crucial in broader peptide synthesis workflows where it might be used as a building block. GPC helps confirm that the desired chain length has been achieved and that aggregation or other high-molecular-weight impurities are absent.
Spectroscopic Characterization of Synthesized Peptides
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within this compound, confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, including this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide complementary information. ¹H NMR reveals the number and types of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton.
For this compound, characteristic signals would be expected from the phenyl ring of phenylalanine, the benzyl ester group, the tosylate moiety (including the methyl group and the aromatic protons), and the chiral center of D-phenylalanine. For example, ¹H NMR analysis of related phenylalanine benzyl ester tosylate in DMSO-d₆ shows signals for the tosyl methyl group (singlet), the benzylic methylene (B1212753) protons of the ester (singlet), and distinct aromatic proton signals from both the phenyl ring of phenylalanine and the tosyl group. The alpha-proton of the amino acid would also be observable.
Table 5.2.1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Phenylalanine Benzyl Ester Tosylate
| Proton Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Tosyl methyl | DMSO-d₆ | 2.27 | s | CH₃ of tosylate | unimi.it |
| Benzylic methylene | DMSO-d₆ | 5.14 | s | CH₂ of benzyl ester | unimi.it |
| Aromatic protons (phenylalanine) | DMSO-d₆ | 7.09-7.34 | m | Phenyl ring of phenylalanine | unimi.it |
| Aromatic protons (tosylate) | DMSO-d₆ | 6.66, 6.93, 7.48 | d | Tosyl aromatic ring | unimi.it |
| Alpha-proton | DMSO-d₆ | ~4.26 | m | CH proton at the chiral center of D-Phe | unimi.it |
| Amine protons (exchangeable) | DMSO-d₆ | 8.37, 9.38 | br s | NH₃⁺ protons | unimi.it |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The specific compound analyzed in unimi.it was the racemate.
Furthermore, chiral NMR techniques, employing chiral solvating agents (CSAs), can be utilized to differentiate between enantiomers, allowing for the determination of enantiomeric excess researchgate.net.
Mass Spectrometry (MS) is crucial for confirming the molecular weight and providing insights into the fragmentation pattern of this compound, thereby aiding in structural elucidation. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with mass spectrometers.
The molecular weight of this compound (C₂₃H₂₅NO₅S) is approximately 427.51 g/mol vwr.comtcichemicals.comechemi.com. MS analysis would typically detect the protonated molecular ion ([M+H]⁺) or other adducts, confirming the molecular formula. Fragmentation patterns can provide further structural evidence by breaking down the molecule into characteristic ions corresponding to its constituent parts, such as the phenylalanine benzyl ester fragment or the tosylate anion. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for unambiguous determination of the elemental composition.
Table 5.2.2: Expected Mass Spectrometric Data for this compound
| Ion Type | m/z (Calculated) | m/z (Observed/Expected) | Description | Reference |
| Molecular Ion | 427.145355 | ~427.145 | [M+H]⁺ (protonated molecule) | echemi.com |
| Fragment Ion | ~320.142 | [M - Tosyl group]⁺ (phenylalanine benzyl ester) | vwr.comechemi.com | |
| Fragment Ion | ~173.053 | Tosylate anion (C₇H₇O₃S⁻) | nih.gov |
Note: Observed m/z values are dependent on the ionization method and instrument calibration. Fragmentation patterns can vary.
Circular Dichroism (CD) for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique used to probe the stereochemistry and conformational properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule. For compounds derived from chiral amino acids, such as this compound, CD spectroscopy can provide crucial information about their three-dimensional structure in solution.
The D-phenylalanine moiety within this compound is inherently chiral, possessing a stereogenic center at the alpha-carbon. CD spectroscopy can detect the presence of this chirality by observing characteristic Cotton effects – positive or negative peaks in the CD spectrum – which are associated with electronic transitions within the molecule's chromophores. The specific wavelengths, magnitudes, and signs of these Cotton effects are highly sensitive to the molecule's conformation and the local environment of the chiral centers.
By analyzing the CD spectrum of this compound, researchers can:
Confirm Stereochemistry: The sign and intensity of the Cotton effects can be correlated with the absolute configuration (D or L) of the amino acid residue, thereby verifying the stereochemical integrity of the compound scribd.comdokumen.pubdur.ac.uk.
Investigate Conformation: CD can reveal information about the secondary structure or preferred conformations of the molecule in solution. While this compound is a relatively small molecule, its specific arrangement of phenyl rings and ester/sulfonate groups can lead to distinct spectral features that are conformation-dependent scribd.comresearchgate.net.
Monitor Chiral Purity: Changes in CD spectral intensity or shape can sometimes indicate the presence of racemization or other chiral impurities nih.gov.
While specific CD spectral data for this compound were not detailed in the reviewed literature, the application of CD spectroscopy to similar chiral amino acid derivatives demonstrates its utility in understanding their conformational landscape and confirming their absolute configuration scribd.comresearchgate.netnih.gov.
Elemental Analysis for Compositional Verification
Elemental Analysis (EA) is a fundamental quantitative chemical analysis technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For organic molecules like this compound, EA typically quantifies carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The process involves combusting a precisely weighed sample of the compound under controlled conditions. The combustion products (CO2, H2O, N2, SO2) are then quantitatively measured. The mass of each element in the original sample can be calculated from these measurements, allowing for the determination of the elemental composition.
The theoretical elemental composition for this compound, based on the molecular formula C23H25NO5S, is calculated as follows:
Table 1: Theoretical Elemental Composition of this compound (C23H25NO5S)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon (C) | 12.011 | 23 | 276.253 | 64.62 |
| Hydrogen (H) | 1.008 | 25 | 25.200 | 5.90 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 3.28 |
| Oxygen (O) | 15.999 | 5 | 79.995 | 18.71 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 7.50 |
| Total | 427.515 | 100.01 |
Note: Percentages are rounded and may not sum to exactly 100% due to rounding.
Experimental elemental analysis results are compared against these theoretical values. A close agreement between the experimentally determined percentages and the calculated theoretical percentages serves as strong evidence for the compound's identity and purity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect empirical formula biopharminternational.comnihs.go.jpwur.nl. While specific experimental EA data for this compound were not found in the search results, the principle remains a cornerstone for verifying the compositional integrity of synthesized compounds.
Future Research Directions and Translational Perspectives
Expansion of H-D-Phe-OBzl Tos Applications in Drug Discovery
The incorporation of unnatural amino acids is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with improved pharmacological profiles. This compound is a valuable reagent in this context, primarily due to the presence of the D-phenylalanine (D-Phe) residue. Peptides containing D-amino acids are known to exhibit increased resistance to proteolytic degradation by enzymes in the body, which typically target L-amino acids. researchgate.net This enhanced stability can lead to a longer plasma half-life and improved bioavailability of peptide-based drugs.
Future applications in drug discovery are expected to leverage this stability to develop novel therapeutics. For instance, amino acid derivatives are currently utilized in the development of anti-tumor drugs. jylpharm.com They can act as carriers to improve the solubility and targeting of chemotherapeutic agents to cancer cells or act as inhibitors of enzymes crucial for tumor cell proliferation. jylpharm.com As an endogenous substance, introducing amino acid derivatives into drug molecules can promote cellular absorption and reduce toxicity. jylpharm.com
Research is expanding into the use of peptides containing D-Phe for a range of therapeutic areas:
Oncology: Peptides designed with D-Phe can act as antagonists to receptors overexpressed on tumor cells or mimic natural peptides that inhibit cell growth. nih.gov The hydrophobic nature of the phenylalanine side chain can also facilitate membrane interaction.
Antimicrobial Agents: The development of new antimicrobial peptides (AMPs) is a critical area of research. Incorporating D-amino acids like D-Phe can enhance the stability and efficacy of AMPs against a wide range of pathogens. jpt.com
Neurology: Neuropeptides, which are involved in processes like pain perception and behavior, are often limited by their short half-life. nih.gov Synthesizing neuropeptide analogues with this compound could lead to more stable and effective treatments for neurological disorders.
Novel Methodologies for Incorporating this compound in Complex Peptides
The synthesis of complex peptides requires precise and efficient chemical methods. This compound is designed for use in stepwise peptide synthesis, most commonly through Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. researchgate.net The tosylate and benzyl (B1604629) groups serve as temporary protecting groups that prevent unwanted side reactions during the formation of peptide bonds.
Future research in synthetic methodology will likely focus on overcoming existing challenges and improving efficiency:
Advanced Coupling Reagents: While established coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, research continues into new reagents that minimize racemization, especially when coupling sterically hindered or unusual amino acids. researchgate.net Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) have shown effectiveness in reducing racemization during cyclization. researchgate.net
Orthogonal Protection Strategies: The development of more sophisticated protection schemes allows for the selective deprotection of specific functional groups, enabling the synthesis of highly complex, branched, or cyclized peptides. The benzyl ester of this compound can be removed via hydrogenolysis, which is orthogonal to the acid-labile or base-labile protecting groups commonly used in SPPS. csic.es
Microwave-Assisted Peptide Synthesis (MAPS): This technology has been shown to accelerate the coupling and deprotection steps in SPPS, significantly reducing the time required to synthesize long or difficult peptide sequences. Future work will optimize MAPS protocols for incorporating building blocks like this compound.
Enzymatic Ligation: Chemo-enzymatic methods, where enzymes are used to ligate peptide fragments, offer high specificity and mild reaction conditions. Developing enzymes that can efficiently incorporate D-amino acids from protected precursors is a promising avenue for future research.
Advanced Computational Modeling and Rational Design of Derived Peptides
Computational modeling has become an indispensable tool for accelerating the discovery and optimization of bioactive peptides. mdpi.com By predicting the three-dimensional structure and interaction of a peptide with its biological target, researchers can rationally design new molecules with enhanced potency and specificity.
When designing peptides incorporating this compound, computational approaches are particularly valuable:
Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a receptor or enzyme. mdpi.com Docking studies can reveal how the D-phenylalanine residue fits into a binding pocket and how its aromatic side chain contributes to binding affinity through hydrophobic or pi-pi stacking interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By systematically modifying a peptide sequence with residues like D-Phe and analyzing the resulting activity, a QSAR model can be built to predict the potency of new, unsynthesized analogues. mdpi.com
AI-Powered Design: The emergence of artificial intelligence and machine learning, including tools like AlphaFold, is revolutionizing structure prediction. mdpi.com These models can predict peptide conformations with high accuracy, guiding the rational design of novel peptides that incorporate non-canonical amino acids for improved therapeutic properties. mdpi.com
Investigation of Broader Biological Activities of Peptides Containing this compound
The incorporation of D-phenylalanine can confer a range of biological activities beyond simply increasing metabolic stability. The unique structural and physicochemical properties of peptides containing this residue make them candidates for a variety of therapeutic applications. mdpi.com
Future investigations will likely explore a wider range of biological functions:
Antioxidant Activity: Peptides containing aromatic amino acids like phenylalanine have demonstrated significant antioxidant properties. nih.gov They can scavenge free radicals, transforming them into more stable molecules while maintaining their own structural integrity through resonance. nih.gov Research is ongoing to identify and characterize novel antioxidant peptides derived from various natural and synthetic sources.
Antihypertensive and ACE-Inhibitory Activity: Bioactive peptides, particularly those derived from food sources, have been shown to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. mdpi.comresearchgate.net The presence of hydrophobic amino acids, especially at the C-terminus, is often associated with potent ACE inhibition. mdpi.com Designing peptides with D-Phe could lead to more effective and stable antihypertensive agents.
Immunomodulatory Effects: Peptides can influence the immune system, acting as either immunostimulants or immunosuppressants. mdpi.com The stability and specific conformations of D-amino acid-containing peptides may allow for more precise interactions with immune cell receptors, opening up possibilities for treating autoimmune diseases or enhancing vaccine efficacy.
Cell-Penetrating Peptides (CPPs): CPPs are short peptides capable of crossing cellular membranes and delivering molecular cargo (like drugs or nucleic acids) into cells. jpt.com The hydrophobic nature of phenylalanine can be advantageous in CPP design. Using D-Phe could enhance the stability of CPPs in the extracellular environment, improving their efficiency as delivery vehicles.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing H-D-Phe-OBzl Tos, and what key analytical markers should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Focus on 1H and 13C spectra. Key peaks include benzyl aromatic protons (δ 7.2–7.4 ppm), tosylate methyl groups (δ 2.3–2.5 ppm), and backbone α-protons (δ 3.8–4.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times to authenticated standards to confirm purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) for molecular ion verification (expected [M+H]+ or [M+Na]+ adducts) .
- Table 1 : Summary of Key Analytical Parameters
| Technique | Target Signal | Purpose |
|---|---|---|
| 1H NMR | δ 2.3 (s, 3H, Tos-CH3) | Confirm tosylate counterion |
| HPLC | Retention time ±0.1 min | Purity assessment |
| ESI-MS | m/z = [calculated] | Molecular weight validation |
Q. What are the standard synthetic protocols for preparing this compound, and how can side reactions be minimized?
- Methodological Answer :
- Step 1 : Protect L-phenylalanine (or D-enantiomer) with benzyl ester using DCC/HOBt coupling in anhydrous dichloromethane (DCM) .
- Step 2 : Tosylate the amino group using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Critical Controls :
- Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates/byproducts.
- Use inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and observed optical rotation values for this compound?
- Methodological Answer :
- Potential Causes : (1) Enantiomeric contamination, (2) solvent polarity effects, (3) calibration errors in polarimetry.
- Solutions :
- Cross-validate with chiral HPLC (e.g., Chiralpak® columns) to assess enantiomeric excess (ee) .
- Re-measure optical rotation in multiple solvents (e.g., MeOH vs. CHCl3) to isolate solvent-specific artifacts .
- Compare data with literature values for analogous tosylate-protected amino acids .
Q. What strategies can optimize the yield of this compound in large-scale syntheses while maintaining enantiopurity?
- Methodological Answer :
- Scale-Up Challenges :
- Tosylation Efficiency : Increase equivalents of tosyl chloride (1.2–1.5 eq) and optimize reaction time (12–24 hrs) .
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound TEA) to remove excess reagents .
- Enantiopurity Control :
- Employ asymmetric catalysis (e.g., Evans oxazaborolidine) during benzylation to retain D-configuration .
- Validate via circular dichroism (CD) spectroscopy for chiral integrity .
Q. How can researchers interpret unexpected splitting patterns in the 1H NMR spectrum of this compound?
- Methodological Answer :
- Common Artifacts :
- Diastereomeric impurities : Check for racemization during synthesis (e.g., via acidic/basic conditions).
- Solvent interactions : Confirm deuterated solvent purity (e.g., DMSO-d6 vs. CDCl3) .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) to assign coupled protons and identify conformational isomers .
- Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of benzyl groups) .
Data Integrity & Reproducibility
Q. What metadata should accompany experimental data for this compound to comply with FAIR principles?
- Methodological Answer :
- Essential Metadata :
- Synthetic protocols (solvents, temperatures, catalysts).
- Instrument calibration details (NMR frequency, HPLC column batch).
- Raw data files (e.g., JCAMP-DX for spectra) .
- Table 2 : FAIR Data Checklist
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
